3,3-Diethylazetidine-3,3-dicarboxylatehydrochloride
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Overview
Description
3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO4·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride typically involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane (DCM) at ambient temperature. This reaction results in the formation of dihydrothiazoles without the formation of corresponding thiourea . The synthetic protocol is designed to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride are not extensively documented. the general approach involves scaling up the laboratory synthesis protocols while ensuring stringent control over reaction conditions, purification processes, and quality assurance to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted azetidine derivatives .
Scientific Research Applications
3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride include other azetidine derivatives such as:
- 3-amino-4-aryl-azetidine
- Methyl 1-Boc-azetidine-3-carboxylate
- 3-azetidinecarboxylic acid
Uniqueness
What sets 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride apart from these similar compounds is its specific diethyl substitution at the 3-position and the presence of two carboxylate groups. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H16ClNO4 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
diethyl azetidine-3,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO4.ClH/c1-3-13-7(11)9(5-10-6-9)8(12)14-4-2;/h10H,3-6H2,1-2H3;1H |
InChI Key |
SGZSDHYCUBSYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CNC1)C(=O)OCC.Cl |
Origin of Product |
United States |
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